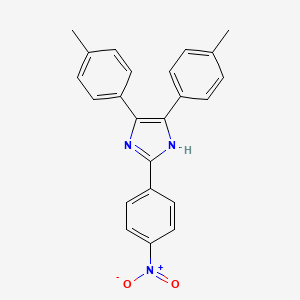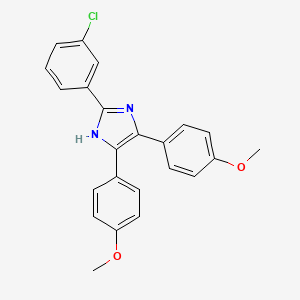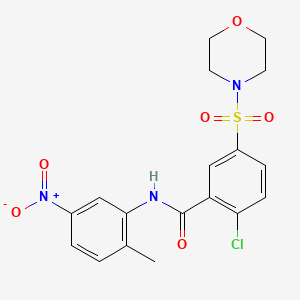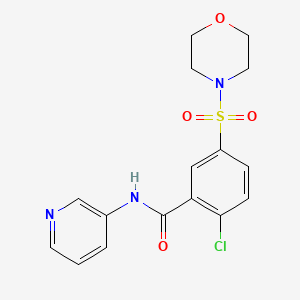
8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate
説明
8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate, also known as QMBS, is a chemical compound that is widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of a lysine residue in a protein. This covalent bond results in the crosslinking of two proteins, which can provide insight into the structure and function of protein complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the proteins that it is used to crosslink. This compound has been shown to inhibit DNA replication, transcription, and signal transduction by disrupting protein-protein interactions. This compound has also been shown to induce apoptosis in cancer cells by crosslinking anti-apoptotic proteins.
実験室実験の利点と制限
One advantage of using 8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate in lab experiments is its ability to crosslink proteins in a specific and irreversible manner. This allows for the identification and analysis of protein complexes that may not be easily isolated by traditional biochemical methods. However, one limitation of using this compound is its potential to crosslink non-specific proteins, which can lead to false-positive results.
将来の方向性
For the use of 8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate in scientific research include the development of new crosslinking agents that can target specific proteins or protein domains. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry and cryo-electron microscopy, to gain a more comprehensive understanding of protein complexes. Finally, this compound can be used to study the effects of protein-protein interactions on disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research for studying protein-protein interactions. Its ability to crosslink proteins in a specific and irreversible manner allows for the identification and analysis of protein complexes that may not be easily isolated by traditional biochemical methods. While there are limitations to its use, the future directions for this compound research hold great promise for advancing our understanding of protein function and disease states.
科学的研究の応用
8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate is widely used in scientific research as a tool to study protein-protein interactions. It is commonly used as a crosslinking agent to covalently link two proteins together, which allows for the identification and analysis of protein complexes. This compound has been used to study various protein complexes, including those involved in DNA replication, transcription, and signal transduction.
特性
IUPAC Name |
quinolin-8-yl 2-chloro-5-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c21-17-7-6-15(29(25,26)23-9-11-27-12-10-23)13-16(17)20(24)28-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFZLRJOIXAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453916.png)
![N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453918.png)


![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![3-methyl-6-phenoxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3453961.png)

![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)

![2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3453989.png)
![4-nitrophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3453995.png)
![4,4'-oxybis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3454006.png)
![1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3454010.png)
